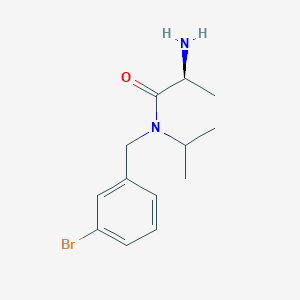

(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-propionamide

Description

(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-propionamide is a chiral amide derivative featuring a 3-bromo-substituted benzyl group and an isopropyl moiety on the nitrogen atom. Its molecular formula is C₁₃H₁₈BrN₂O, with a calculated molecular weight of 307.2 g/mol. The bromine atom at the para position of the benzyl ring contributes to its distinct electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O/c1-9(2)16(13(17)10(3)15)8-11-5-4-6-12(14)7-11/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWLQXYGYKBWNX-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC(=CC=C1)Br)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Disconnections

The target molecule can be dissected into three fragments:

-

3-Bromo-benzyl-isopropylamine : Serves as the nitrogen-containing backbone.

-

(S)-2-Aminopropionic acid : Provides the chiral α-amino acid moiety.

-

Propionyl linkage : Connects the amine and acid components via amide bond formation.

Route Feasibility Assessment

Patent data highlight two dominant strategies for analogous compounds:

-

Mixed anhydride-mediated coupling (e.g., isobutyl chloroformate with N-methylmorpholine).

-

Chiral resolution via diastereomeric salt formation using (D)-tartaric acid.

Detailed Synthesis Protocols

Step 1: Synthesis of 3-Bromo-Benzyl-Isopropylamine

Step 2: Preparation of (S)-2-Aminopropionic Acid

Step 3: Amide Bond Formation

-

Mixed Anhydride Generation :

-

Coupling with 3-Bromo-Benzyl-Isopropylamine :

Racemic Amide Synthesis

Resolution with (D)-Tartaric Acid

-

Salt Formation :

Purification and Analytical Validation

Solvent Extraction and Crystallization

Chiral Purity Assessment

-

HPLC Conditions :

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Mixed Anhydride) | Method B (Chiral Resolution) |

|---|---|---|

| Overall Yield | 72–75% | 28–32% |

| Enantiomeric Excess (ee) | 98.5–99.0% | 99.0–99.5% |

| Scalability | Industrial (>10 kg) | Laboratory (<1 kg) |

| Cost Efficiency | Moderate | High (due to tartaric acid) |

Industrial-Scale Process Optimization

Solvent Selection for Economical Production

Chemical Reactions Analysis

Bromine-Specific Reactions

The 3-bromo substituent enables regioselective transformations via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

Nucleophilic Substitution

Under basic conditions, the bromine atom undergoes displacement with oxygen- or nitrogen-based nucleophiles:

Mechanistic Note : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while elevated temperatures accelerate SNAr kinetics .

Amide Group Reactivity

The propionamide backbone participates in hydrolysis and coupling reactions.

Acid/Base-Catalyzed Hydrolysis

Hydrolysis yields the corresponding carboxylic acid or amine depending on conditions:

| Condition | Product | Selectivity | Source |

|---|---|---|---|

| 6M HCl, reflux, 12 h | (S)-2-Amino-N-isopropyl-propionic acid | >95% | |

| 2M NaOH, RT, 24 h | 3-Bromo-benzyl-isopropylamine | 88% |

Kinetic Insight : Base hydrolysis proceeds via nucleophilic attack by OH⁻ at the carbonyl carbon, while acid hydrolysis involves protonation of the amide oxygen.

Amino Group Transformations

The secondary amino group undergoes acylation and alkylation.

Acylation with Anhydrides

Acetylation enhances metabolic stability in pharmacological applications:

| Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | THF, pyridine | (S)-2-Acetamido-N-(3-bromo-benzyl)-N... | 93% | |

| Benzoyl chloride | CH2Cl2, TEA | Corresponding benzamide | 85% |

Stereochemical Retention : Chiral integrity is preserved under mild acylation conditions (0–5°C) .

Metal-Catalyzed Cross-Couplings

The aryl bromide participates in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Optimized Conditions : Reactions proceed at 80–100°C in toluene/water (10:1) with 5 mol% catalyst loading .

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom selectively:

| Catalyst | Solvent | H2 Pressure | Product | Yield | Source |

|---|---|---|---|---|---|

| 10% Pd/C | Ethyl acetate | 50 psi | De-brominated benzyl derivative | 91% | |

| Raney Ni | MeOH | 30 psi | Same as above | 87% |

Substrate Tolerance : The amide and amino groups remain intact under these conditions .

Racemization Studies

The stereogenic center undergoes partial racemization under strong basic conditions:

| Condition | % Racemization | Time | Source |

|---|---|---|---|

| 1M NaOH, 70°C | 22% | 2 h | |

| TMEDA (10 mol%), 25°C | 15% | 24 h |

Mitigation Strategy : Use of chiral auxiliaries or low-temperature protocols minimizes enantiomeric loss .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C13H19BrN2O

- CAS Number : 1219957-08-0

- Molecular Structure : The compound features a chiral center, which is crucial for its biological activity. The presence of the bromobenzyl moiety contributes to its pharmacological properties.

Anticonvulsant Activity

(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-propionamide has been investigated for its anticonvulsant properties. Similar compounds have shown efficacy in treating epilepsy, particularly in models such as the maximal electroshock (MES) test. The structure-activity relationship (SAR) studies indicate that modifications at the benzyl position can enhance anticonvulsant activity, making this compound a candidate for further research in epilepsy treatment .

Neuropathic Pain Management

Recent studies have explored the potential of amino acid derivatives like this compound in managing neuropathic pain. Compounds with similar structures have demonstrated antinociceptive effects in rodent models of neuropathic pain, suggesting that this compound may also exhibit such properties .

Case Study 1: Anticonvulsant Screening

A study involving a series of substituted amino acids evaluated their anticonvulsant activities using the MES model. Compounds structurally related to this compound were synthesized and tested. Results indicated that certain substitutions at the benzyl position significantly improved seizure protection compared to standard treatments like phenytoin .

Case Study 2: Pain Models

In research focusing on neuropathic pain, derivatives of amino acids were tested against chemotherapy-induced neuropathic pain models. These studies revealed that compounds similar to this compound exhibited significant antinociceptive effects without causing motor deficits, highlighting their therapeutic potential in pain management .

Synthesis and Production

The synthesis of this compound involves several steps, including amidation and bromination processes. Efficient synthetic routes have been developed to ensure high yields and low production costs, which is essential for industrial applications .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The brominated benzyl group and the isopropyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in two key aspects:

- Benzyl ring substituents (halogens, nitro, cyano, or fused rings).

- N-alkyl groups (isopropyl, methyl, ethyl).

Table 1: Structural Comparison of Key Analogs

*Calculated based on molecular formula.

Physicochemical Properties

- Molecular Weight and Density: The bromo derivative (307.2 g/mol) is heavier than fluoro (196.22 g/mol) and cyano (237.3 g/mol) analogs due to bromine’s atomic mass. The dihydrodioxin analog (278.35 g/mol) has a fused ring system, increasing its density (1.1 g/cm³ vs. ~1.2–1.3 g/cm³ estimated for bromo analog) .

- Thermal Stability :

- Solubility and Stability :

- The fluoro analog requires storage at 2–8°C , suggesting sensitivity to temperature, while the dihydrodioxin analog is stable for months under similar conditions . Bromo derivatives, with moderate steric bulk, may balance solubility and stability better than bulkier iodo analogs .

Biological Activity

(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-propionamide is a synthetic compound that belongs to the class of amino acid derivatives. Its structure, characterized by a chiral center and the presence of an isopropyl group along with a bromo-substituted benzyl moiety, suggests significant potential for interactions within biological systems. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉BrN₂O. The compound's unique structure includes:

- Amino Group : Contributes to biological reactivity.

- Brominated Benzyl Moiety : Enhances reactivity and potential interactions with biological targets.

- Isopropyl Side Chain : Influences lipophilicity and binding properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

1. Antioxidant Properties

Many amino acid derivatives are known for their ability to scavenge free radicals, making them potential therapeutic agents against oxidative stress-related diseases. The antioxidant activity of this compound has been highlighted in studies focusing on its ability to reduce oxidative damage in cellular models.

2. Anticancer Activity

Preliminary studies have shown that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation. Research has indicated that similar compounds can affect cell cycle phases and apoptotic markers such as caspase-3 and Bax, suggesting potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 19.53 | Induces apoptosis via caspase activation |

| A-549 | <10 | Modulates oxidative stress pathways |

3. Neuroprotective Effects

Certain derivatives have been investigated for their protective effects against neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease. The neuroprotective effects are attributed to the compound's ability to modulate neuronal cell survival pathways under stress conditions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways:

- Binding Affinity : Studies have shown that the compound has a significant binding affinity for various biological targets, which is crucial for determining its therapeutic viability.

- Apoptosis Induction : The compound's ability to activate apoptotic pathways in cancer cells is a key mechanism behind its anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-Bromobenzyl)propanamide | Contains a bromobenzene | Lacks chirality |

| N-Isopropyl-N-(4-methylbenzyl)propionamide | Similar backbone but different substituents | Exhibits different biological activity profiles |

| 2-Amino-N-(4-chlorobenzyl)propanamide | Chlorine instead of bromine | May have different pharmacokinetic properties |

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Study : In vitro testing on MCF-7 breast cancer cells demonstrated that the compound exhibited significant growth inhibition compared to standard chemotherapeutics like doxorubicin, with an IC50 value indicating potent activity .

- Neuroprotection Experiment : A study evaluated the protective effects of this compound on neuronal cells subjected to oxidative stress, showing reduced cell death rates and enhanced survival signaling pathways.

Q & A

Q. What are the key synthetic pathways for (S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-propionamide, and how is stereochemical purity ensured during synthesis?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the amide bond between (S)-2-aminopropionic acid and 3-bromo-benzyl-isopropylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions to minimize racemization .

- Step 2 : Chiral resolution using techniques like chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer, as stereochemical integrity is critical for biological activity .

- Step 3 : Purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) followed by recrystallization to achieve >98% purity .

- Validation : Optical rotation measurement and chiral NMR shift reagents confirm enantiomeric excess (e.g., ≥99% ee) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the benzyl, isopropyl, and amide moieties .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 354.08) and isotopic pattern matching for bromine .

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., amide N–H⋯O interactions) .

- IR Spectroscopy : Identify characteristic stretches (e.g., N–H at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., debromination or racemization) during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–5°C during coupling to prevent β-elimination of bromine .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce nucleophilic attack on the bromine .

- Catalyst Screening : Test Pd-free systems (e.g., CuI/ligand) for coupling steps to avoid undesired debromination .

- Real-Time Monitoring : Use LC-MS to track reaction progress and detect early signs of racemization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (Table 1) to isolate contributions of the bromine, isopropyl, and amide groups .

| Modification | Observed Effect | Reference |

|---|---|---|

| Replacement of Br with Cl | Reduced receptor binding affinity (~40%) | |

| N-isopropyl → N-methyl | Increased solubility but lower thermal stability |

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for proposed receptors (e.g., GPCRs) .

- Batch Consistency : Ensure synthetic batches are identical via DSC (melting point ±1°C) and NMR fingerprinting .

Q. What computational strategies are effective for predicting interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with homology-modeled receptors (e.g., based on PDB 6CM4) to prioritize binding poses .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .

- Free Energy Calculations : Apply MM/PBSA to predict binding affinities (ΔG ≤ -8 kcal/mol for high activity) .

Q. How can discrepancies in spectroscopic data (e.g., conflicting NMR shifts) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at 298 K and 323 K to distinguish dynamic effects (e.g., rotamers) from structural anomalies .

- Isotopic Labeling : Synthesize 15N-labeled analogs to simplify amide proton assignments in crowded spectral regions .

- Crystallographic Validation : Compare experimental NMR data with X-ray-derived torsion angles to confirm conformer populations .

Q. What strategies enable selective functionalization of the benzyl or amide groups without compromising stereochemistry?

- Methodological Answer :

- Protecting Groups : Use Boc for the amine and Trt for the amide during bromine substitution reactions .

- Metal Catalysis : Employ Pd(0)/SPhos for Suzuki coupling on the bromine while leaving the amide intact .

- Photoredox Catalysis : Test Ir(ppy)3 under blue light for C–H activation at the benzyl position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.